

discovery of 4'-Chlorobiphenyl-4-carbaldehyde

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Compound of Interest

Compound Name: 4'-Chlorobiphenyl-4-carbaldehyde

CAS No.: 80565-30-6

Cat. No.: B113039

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An In-depth Technical Guide to **4'-Chlorobiphenyl-4-carbaldehyde**

Authored by: A Senior Application Scientist

Foreword: The Biphenyl Moiety as a Privileged Scaffold

In the landscape of modern synthetic chemistry and drug discovery, certain molecular frameworks consistently reappear, earning the designation of "privileged structures." The biphenyl moiety is a quintessential example of such a scaffold. Its rigid, yet conformationally adaptable nature allows it to engage with biological targets with high affinity and specificity. The introduction of varied functional groups onto this core structure unlocks a vast chemical space, enabling the fine-tuning of electronic, steric, and pharmacokinetic properties.

This guide focuses on a particularly valuable derivative: **4'-Chlorobiphenyl-4-carbaldehyde**. This molecule is more than just a chemical intermediate; it is a strategic building block, the starting point for complex molecular architectures in pharmaceuticals, materials science, and agrochemicals.^{[1][2]} Its structure, featuring a reactive aldehyde group and a stabilizing chloro-substituent, presents a unique combination of reactivity and stability.^[1] This document aims to provide a comprehensive technical overview, from its rational synthesis to its diverse applications, for the researchers and developers who will harness its potential.

Part 1: Strategic Synthesis via Palladium-Catalyzed Cross-Coupling

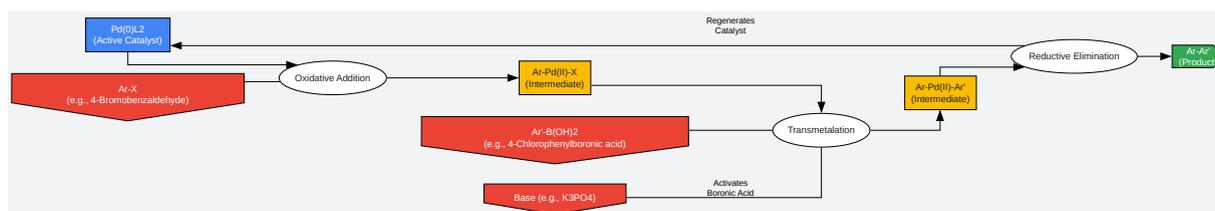
The construction of the carbon-carbon bond between the two phenyl rings in unsymmetrical biaryls like **4'-Chlorobiphenyl-4-carbaldehyde** requires a robust and versatile synthetic methodology. The advent of palladium-catalyzed cross-coupling reactions revolutionized this field, and the Suzuki-Miyaura reaction stands as the preeminent choice for this transformation.

Causality in Method Selection: Why the Suzuki-Miyaura Reaction?

The preference for the Suzuki-Miyaura coupling is rooted in several key advantages that ensure a self-validating and efficient protocol:

- **Functional Group Tolerance:** The reaction conditions are remarkably mild, tolerating a wide array of sensitive functional groups, such as the aldehyde present in our target molecule.
- **Reaction Stability:** Compared to other cross-coupling methods, it is significantly less sensitive to moisture and atmospheric oxygen, simplifying the experimental setup and enhancing reproducibility.[3]
- **Low Catalyst Loading:** The high efficiency of modern palladium catalysts allows for very low loadings, which is crucial for reducing costs and minimizing toxic metal contamination in the final product, a critical consideration in pharmaceutical synthesis.[3]
- **Reagent Availability:** The requisite boronic acids and aryl halides are often commercially available or readily synthesized, making the pathway accessible.

The core of this reaction is a catalytic cycle involving a palladium complex. Understanding this cycle is fundamental to troubleshooting and optimizing the synthesis.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Synthesis of 4'-Chlorobiphenyl-4-carbaldehyde

This protocol is adapted from established procedures for analogous biphenyl syntheses.[4][5] It is designed to be a self-validating system where reaction progress can be monitored and the endpoint clearly determined.

Materials:

- 4-Bromobenzaldehyde
- 4-Chlorophenylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Potassium Phosphate (K₃PO₄)
- 1,4-Dioxane (anhydrous)
- Toluene

- Ethyl Acetate
- Hexanes
- Deionized Water
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)

Step-by-Step Methodology:

- **Inert Atmosphere Setup:** Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen or argon inlet. Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
- **Reagent Addition:** To the flask, add 4-bromobenzaldehyde (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium phosphate (3.0 eq). The excess boronic acid ensures complete consumption of the limiting halide, while the base is essential for the transmetalation step.
- **Solvent and Catalyst:** Add anhydrous 1,4-dioxane to the flask to create a solution with a concentration of approximately 0.1 M with respect to the 4-bromobenzaldehyde. Degas the solution by bubbling nitrogen through it for 15-20 minutes. Subsequently, add the palladium catalyst, $\text{Pd}(\text{PPh}_3)_4$ (0.02 to 0.05 eq).^[5]
- **Reaction Execution:** Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the 4-bromobenzaldehyde spot. The reaction is typically complete within 4-12 hours.
- **Workup and Extraction:** Once the reaction is complete, cool the mixture to room temperature. Dilute with toluene and wash with deionized water (2x) and then with brine (1x). The aqueous washes remove the inorganic base and boronic acid byproducts.
- **Drying and Concentration:** Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product.

- Purification: The crude solid is purified by recrystallization from a hexanes/ethyl acetate solvent system.[4] Alternatively, for smaller scales or higher purity requirements, flash column chromatography on silica gel can be employed.[4] The final product should be a white to light yellow crystalline solid.

Part 2: Physicochemical Profile and Analytical Confirmation

Accurate characterization is the cornerstone of chemical synthesis. The identity and purity of the synthesized **4'-Chlorobiphenyl-4-carbaldehyde** must be unequivocally confirmed through a battery of analytical techniques.

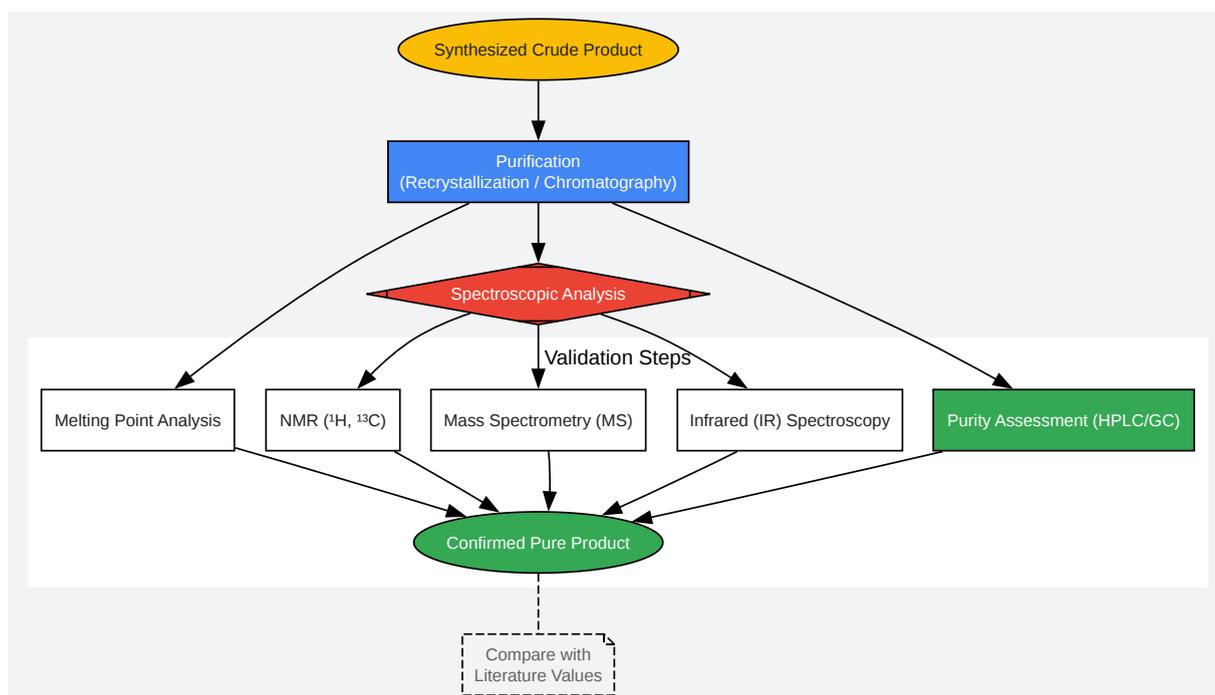
Quantitative Data Summary

The following table summarizes the key physicochemical properties of **4'-Chlorobiphenyl-4-carbaldehyde**, which serve as benchmarks for analytical confirmation.

Property	Value	Source(s)
CAS Number	80565-30-6	[1][6][7]
Molecular Formula	C ₁₃ H ₉ ClO	[6][7]
Molecular Weight	216.66 g/mol	[6]
Appearance	White to yellow crystalline powder	
Melting Point	113 - 118 °C	[6]
Purity (Typical)	>96% (HPLC), >98.0% (GC)	[1][6]
Solubility	Soluble in Dimethylformamide (DMF)	
Synonyms	4-(4-chlorophenyl)benzaldehyde, 4'-Chloro[1,1'-biphenyl]-4-carbaldehyde	[1][6]

Analytical Workflow: A Self-Validating System

The confirmation of the final product's structure and purity follows a logical workflow, where each analysis provides a piece of corroborating evidence.



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Caption: Logical workflow for the analytical characterization of the product.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation. ^1H NMR will confirm the presence of the aromatic protons and the distinct aldehyde proton signal (around 10 ppm). ^{13}C NMR will confirm the number of unique carbon environments, including the carbonyl carbon of the aldehyde (around 190 ppm).[4]

- **Mass Spectrometry (MS):** MS confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition.
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the functional groups present. A strong absorption band around 1700 cm^{-1} is characteristic of the C=O stretch of the aldehyde group.[4]
- **Melting Point Analysis:** A sharp melting point within the literature range (113-118 °C) is a strong indicator of high purity.[6]

Part 3: Applications in Drug Development and Advanced Materials

The utility of **4'-Chlorobiphenyl-4-carbaldehyde** stems from its role as a versatile intermediate.[1] Its bifunctional nature—the biphenyl core and the reactive aldehyde—allows for its incorporation into a wide range of larger, more complex molecules.

Pharmaceutical Research and Drug Discovery

The biphenyl scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs. **4'-Chlorobiphenyl-4-carbaldehyde** serves as a key starting material for synthesizing novel therapeutic agents.

- **Antimicrobial Agents:** This compound is a known intermediate in the synthesis of the potent antibiotic oritavancin, highlighting its value in creating complex drug architectures.[7]
- **Receptor Antagonists:** Biphenyl structures are frequently used to design ligands that interact with cellular receptors. For instance, derivatives are explored as cannabinoid type 1 (CB1) receptor antagonists and as selective muscarinic acetylcholine receptor (mAChR) antagonists, which are targets for a variety of neurological and metabolic disorders.[8][9] The aldehyde group provides a convenient handle for further chemical modifications, such as reductive amination, to build out these complex structures.
- **Physicochemical Property Modification:** The chlorinated biphenyl structure can enhance the metabolic stability and lipophilicity of a drug candidate, which are critical aspects of drug

design.[1] The ability to modify these properties is essential for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10]

Materials Science and Other Applications

Beyond pharmaceuticals, the unique electronic and structural properties of this molecule lend themselves to applications in materials science.

- **Fluorescent Dyes and Pigments:** The conjugated biphenyl system forms the core of many chromophores. The aldehyde group can be used to extend this conjugation through reactions like Wittig or Knoevenagel condensations, leading to the creation of novel fluorescent dyes and high-performance pigments.[1]
- **Polymer Chemistry:** It can be incorporated into polymer backbones to create specialty polymers with enhanced thermal stability, rigidity, and specific optical properties.[1]
- **Agrochemicals:** Similar to pharmaceuticals, the biphenyl scaffold is important for developing new pesticides and herbicides, where this compound can serve as a key building block.[1][2]
- **Environmental Science:** As a chlorinated compound, it is also used as a reference standard in analytical methods for detecting and studying the environmental fate of related pollutants, such as polychlorinated biphenyls (PCBs).[1]

Conclusion

4'-Chlorobiphenyl-4-carbaldehyde is a testament to the power of a well-designed molecular building block. Its synthesis, reliably achieved through the robust Suzuki-Miyaura cross-coupling, provides access to a versatile scaffold. Through rigorous analytical validation, its identity and purity can be assured, paving the way for its use in demanding applications. For researchers in drug discovery, materials science, and organic synthesis, this compound is not merely a reagent but a strategic tool for innovation, enabling the construction of complex molecules that can address significant challenges in medicine and technology.

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